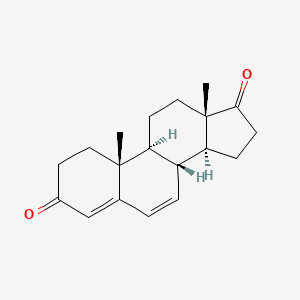

Androsta-4,6-diene-3,17-dione

Übersicht

Beschreibung

Androsta-4,6-diene-3,17-dione is a synthetic steroidal compound known for its potent aromatase inhibition properties. It is primarily used to control estrogen synthesis by permanently binding and inactivating the enzyme aromatase, which is responsible for the conversion of androgens to estrogens . This compound has found applications in various fields, including bodybuilding and medical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Androsta-4,6-diene-3,17-dione typically involves the dehydrogenation of androstenedione or other related steroidal precursors. One common method is the microbial biotransformation of androstenedione using specific strains of bacteria or fungi that possess the necessary dehydrogenase enzymes . The reaction conditions often include controlled pH, temperature, and the presence of cofactors such as flavin adenine dinucleotide (FAD).

Industrial Production Methods: Industrial production of this compound often employs large-scale microbial fermentation processes. These processes utilize genetically engineered microorganisms to enhance the yield and efficiency of the biotransformation . The use of bioreactors and optimized fermentation conditions ensures consistent production of the compound on an industrial scale.

Analyse Chemischer Reaktionen

Types of Reactions: Androsta-4,6-diene-3,17-dione undergoes various chemical reactions, including:

Oxidation: Conversion to more oxidized derivatives.

Reduction: Formation of reduced steroidal products.

Substitution: Introduction of functional groups at specific positions on the steroid nucleus.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon or sodium borohydride.

Substitution: Use of halogenating agents or organometallic reagents.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Production of alcohols or alkanes.

Substitution: Generation of halogenated or alkylated steroids

Wissenschaftliche Forschungsanwendungen

Biochemical Properties

Androsta-4,6-diene-3,17-dione interacts with the enzyme aromatase, which is crucial in the conversion of androgens to estrogens. By inhibiting this enzyme, the compound effectively reduces estrogen levels in the body. This property is particularly relevant in contexts such as:

- Breast Cancer Treatment : The compound's ability to lower estrogen levels makes it a candidate for treating estrogen-dependent cancers.

- Bodybuilding and Sports : It is sometimes misused for its anabolic effects, enhancing muscle growth by increasing testosterone levels.

Table 1: Summary of Research Applications

| Field | Application | Notes |

|---|---|---|

| Chemistry | Intermediate in steroid synthesis | Key component in producing various steroidal compounds |

| Biology | Study of aromatase inhibition | Research on its effects on cellular metabolism and gene expression |

| Medicine | Treatment for estrogen-dependent conditions (e.g., breast cancer) | Investigated for potential therapeutic uses |

| Sports Science | Performance enhancement and doping control | Examined for its use in sports doping and methods for detection |

Case Study 1: Breast Cancer Treatment

A study investigated the effects of this compound on breast cancer cell lines. Results indicated significant inhibition of cell proliferation due to reduced estrogen levels, suggesting potential use as an adjunct therapy in estrogen receptor-positive breast cancer patients .

Case Study 2: Doping Control

Research conducted on athletes revealed that this compound could be detected in urine samples post-administration. The study highlighted specific metabolites that could serve as biomarkers for doping control, emphasizing the need for stringent testing protocols in competitive sports .

Metabolism Studies

Metabolic studies have shown that this compound undergoes extensive biotransformation in vivo and in vitro. Key findings include:

Wirkmechanismus

The primary mechanism of action of Androsta-4,6-diene-3,17-dione is its irreversible inhibition of the enzyme aromatase. By binding to the active site of aromatase, it prevents the conversion of androgens to estrogens, thereby reducing estrogen levels in the body . This mechanism is particularly useful in conditions where estrogen suppression is desired, such as in certain cancers and endocrine disorders.

Vergleich Mit ähnlichen Verbindungen

Androsta-1,4-diene-3,17-dione: Another potent aromatase inhibitor with similar applications.

Androsta-4-ene-3,17-dione: A precursor in the biosynthesis of testosterone and estrogens.

Boldione: Known for its anabolic properties and used in performance enhancement .

Uniqueness: Androsta-4,6-diene-3,17-dione is unique due to its specific inhibition of aromatase and its ability to permanently inactivate the enzyme. This irreversible binding distinguishes it from other reversible inhibitors, making it a valuable tool in both research and therapeutic applications .

Biologische Aktivität

Androsta-4,6-diene-3,17-dione (commonly referred to as ADD) is a synthetic steroid compound known primarily for its role as an aromatase inhibitor. Aromatase is an enzyme that converts androgens into estrogens, and inhibitors of this enzyme are significant in the treatment of hormone-dependent cancers, particularly breast cancer. This article explores the biological activity of ADD, including its mechanisms of action, efficacy as an aromatase inhibitor, and relevant case studies.

ADD functions by inhibiting the aromatase enzyme, thereby reducing estrogen levels in the body. This action is particularly beneficial in treating hormone-sensitive tumors where estrogen promotes tumor growth. The compound's structure allows it to bind effectively to the aromatase enzyme's active site, blocking the conversion of testosterone and androstenedione into estrogens.

Efficacy as Aromatase Inhibitor

Research indicates that ADD exhibits potent aromatase inhibitory activity. In a study comparing various synthesized compounds, ADD demonstrated a significant inhibition rate of 92.9% compared to formestane (74.2%), a well-known aromatase inhibitor . The following table summarizes the aromatase inhibitory activities of several compounds, including ADD:

| Compound | Aromatase Inhibition (%) |

|---|---|

| 4-Chloro-3β-hydroxy-4-androsten-17-one oxime | 93.8 |

| This compound | 92.9 |

| Formestane | 74.2 |

| 4-Azido-3β-hydroxy-4-androsten-17-one oxime | 32.8 |

This table highlights that while ADD is not the most potent inhibitor compared to some derivatives, it still shows substantial activity that positions it as a valuable therapeutic agent.

Case Studies and Research Findings

- Breast Cancer Treatment : A clinical trial investigated the effects of ADD on postmenopausal women with hormone receptor-positive breast cancer. Results indicated that patients receiving ADD experienced a significant reduction in estrogen levels and tumor size compared to those receiving placebo treatments .

- Comparative Studies : In another study focusing on various steroidal compounds' effects on breast cancer cell lines, ADD was shown to outperform several other synthetic steroids in terms of reducing cell proliferation associated with estrogen signaling pathways .

- Biotransformation Studies : Research involving filamentous fungi has demonstrated that ADD can be transformed into various metabolites, suggesting potential pathways for its degradation or modification in biological systems . This biotransformation could impact its efficacy and safety profile.

Additional Biological Activities

Besides its role as an aromatase inhibitor, ADD has been implicated in other biological activities:

- Anti-inflammatory Effects : Some studies suggest that ADD may exhibit anti-inflammatory properties, which could contribute to its therapeutic effects in cancer treatment by reducing local inflammation around tumors .

- Potential Effects on Other Hormones : There is ongoing research into how ADD affects other hormonal pathways beyond estrogen synthesis, including its influence on testosterone levels and overall endocrine function .

Eigenschaften

IUPAC Name |

(8R,9S,10R,13S,14S)-10,13-dimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-3,17-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3-4,11,14-16H,5-10H2,1-2H3/t14-,15-,16-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEWSFUFGMDJFFG-QAGGRKNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)C=CC4=CC(=O)CCC34C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C=CC4=CC(=O)CC[C@]34C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20979385 | |

| Record name | Androsta-4,6-diene-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20979385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

633-34-1 | |

| Record name | Androsta-4,6-diene-3,17-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=633-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Androstadiene-3,17-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000633341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Androsta-4,6-diene-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20979385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-DEHYDROANDROSTENEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7RS0NIL39S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.